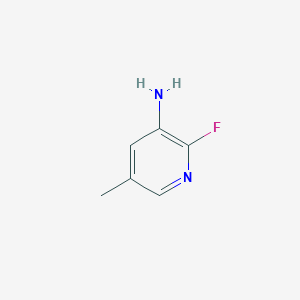

2-Fluoro-5-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBXVKCSHDJFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302236 | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173435-33-1 | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173435-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6)

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of 2-Fluoro-5-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry.

Chemical Identity and Properties

This compound, systematically known as 6-Fluoro-5-methylpyridin-3-amine, is a functionalized pyridine derivative. Its unique substitution pattern, featuring fluoro, methyl, and amine groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 186593-48-6 | [1][2] |

| IUPAC Name | 6-Fluoro-5-methylpyridin-3-amine | [2][3] |

| Synonyms | 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline | [1][4] |

| Molecular Formula | C₆H₇FN₂ | [1][4] |

| Molecular Weight | 126.13 g/mol | [1][4] |

| Appearance | Light yellow to brown solid | N/A |

| Melting Point | 117-118 °C | [5] |

| Boiling Point | 275.5 °C at 760 mmHg | [5] |

| Density | 1.196 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethyl acetate. | N/A |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Table 2: Hazard and Precautionary Information

| Category | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. |

Role in Pharmaceutical Synthesis

This compound serves as a crucial scaffold in the development of targeted therapeutics. The fluorinated pyridine motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Its primary application is as a starting material or intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. This compound has been cited in patents for the development of inhibitors for kinases such as PIM kinase and Phosphoinositide 3-kinase (PI3K), which are key targets in oncology.

Caption: Logical workflow from chemical building block to biological inhibition.

Experimental Protocols

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through established organic chemistry reactions. A representative, two-step synthetic route involves the nitration of a precursor followed by the reduction of the nitro group.

Representative Synthesis Protocol: Nitration and Reduction

This protocol is a representative example based on standard procedures for the synthesis of nitro- and amino-pyridines.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-Fluoro-5-methyl-3-nitropyridine.

Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine

-

Reaction Setup: Dissolve the crude 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol %).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Representative two-step synthesis workflow.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-methylpyridin-3-amine (CAS No: 186593-48-6), a key fluorinated pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support research, development, and drug discovery applications.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [1][2][3][4][5] |

| Molecular Weight | 126.13 g/mol | [1][2][3][4][5] |

| Physical Appearance | Light yellow to brown solid | [2][6] |

| Boiling Point | 275.5 °C at 760 mmHg | [7] |

| Melting Point | Not available in cited literature. | |

| Density | 1.196 g/cm³ | [4] |

| Calculated LogP (XLogP3) | 1.0 | [7] |

| Vapor Pressure | 0.005 mmHg at 25 °C | [7] |

| Flash Point | 120.4 ± 25.9 °C | [7] |

| Refractive Index | 1.546 | [7] |

| pKa | Not available in cited literature. | |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents and sparingly soluble in water. |

Note on Analog Melting Points: While an experimental melting point for the title compound is not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8][9].

Synthetic Pathway Overview

This compound is a valuable building block in medicinal chemistry. A common and logical synthetic route for aromatic amines involves the reduction of a corresponding nitro compound. This workflow is illustrated below.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this specific compound are not widely published. The following sections describe standard, generalized methodologies appropriate for a compound of this class.

Synthesis via Nitro Group Reduction

This protocol outlines a common method for preparing aromatic amines from their nitro-aromatic precursors.

-

Objective: To synthesize this compound from 2-Fluoro-5-methyl-3-nitropyridine.

-

Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

-

Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent (e.g., acetic acid, ethanol, ethyl acetate).

-

Procedure:

-

The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.

-

The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the catalyst is added and the vessel is placed under a hydrogen atmosphere.

-

The reaction mixture is stirred, often with heating, and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.

-

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound melts.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Determination of Partition Coefficient (LogP) by Shake-Flask Method

-

Objective: To measure the compound's differential solubility in two immiscible phases (n-octanol and water), providing an indication of its lipophilicity.

-

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known amount of the compound is dissolved in either n-octanol or water.

-

This solution is added to a separatory funnel containing the other, immiscible solvent. The two phases are typically pre-saturated with each other.

-

The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and then left to stand until the layers fully separate.

-

The concentration of the compound in each phase is determined analytically (e.g., by UV spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Workflow for pKa Determination

The acidity or basicity of a compound is a critical parameter in drug development. The workflow below illustrates the process for determining the pKa of the amine group.

Caption: Standard workflow for pKa determination via potentiometric titration.

References

- 1. fishersci.fi [fishersci.fi]

- 2. 2-Fluoro-3-methyl-5-aminopyridine | 186593-48-6 [chemicalbook.com]

- 3. acubiochem.com [acubiochem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. echemi.com [echemi.com]

- 8. 5-Amino-2-chloro-3-methylpyridine 97% | 38186-82-2 [sigmaaldrich.com]

- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative of interest in pharmaceutical synthesis and scientific research. The information is presented to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C6H7FN2[1][2][3][4][5] |

| Molecular Weight | 126.13 g/mol [1][2][4][5] |

| CAS Number | 186593-48-6[1][3][5][6] |

Note: Different naming conventions may be encountered for this molecule, including 6-Fluoro-5-methylpyridin-3-amine. The provided CAS number is a consistent identifier for this chemical entity.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

References

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂), a critical pyridine derivative in pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from the known effects of substituents on the pyridine ring and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | H-6 |

| ~6.8 - 7.0 | d | 1H | H-4 |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

| ~2.2 - 2.4 | s | 3H | -CH₃ |

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d, ¹JCF ≈ 240 Hz) | C-2 |

| ~135 - 140 | C-3 |

| ~120 - 125 | C-4 |

| ~130 - 135 | C-5 |

| ~145 - 150 | C-6 |

| ~15 - 20 | -CH₃ |

¹JCF = one-bond carbon-fluorine coupling constant

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1580 - 1450 | Strong to Medium | C=C and C=N ring stretching |

| 1340 - 1250 | Strong | Aromatic C-N stretch[1] |

| 1250 - 1150 | Strong | C-F stretch |

| 910 - 665 | Broad, Strong | N-H wag[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - CH₃]⁺ |

| 99 | Medium | [M - HCN]⁺ |

| 82 | Medium | [M - CH₃ - HCN]⁺ |

Experimental Workflows and Methodologies

The following diagram and protocols outline the standard procedures for the spectroscopic analysis of a solid amine compound like this compound.

General Workflow for Spectroscopic Analysis

Caption: Workflow for chemical structure analysis using spectroscopic methods.

Detailed Experimental Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Set the spectral width to approximately 20 ppm.

-

Acquire a sufficient number of scans (e.g., 160) to achieve a good signal-to-noise ratio.[2]

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectra and integrate the peaks for ¹H NMR.

2.2.2. Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.[3]

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal surface.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

Data Acquisition:

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.[4]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[3][4] Identify the characteristic absorption bands and compare them to known functional group frequencies.

2.2.3. Mass Spectrometry (MS) with Electron Impact (EI) Ionization

-

Sample Introduction: Introduce a small quantity (less than a microgram) of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[5] The sample is volatilized by heating under a high vacuum.[6][7]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (conventionally 70 eV).[5][8] This process dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][8]

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged species.[5][7]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

References

- 1. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. 2-Fluoro-3-methyl-5-aminopyridine | 186593-48-6 [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. IR _2007 [uanlch.vscht.cz]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-5-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-bromo-5-methyl-3-nitropyridine, and proceeds through a two-step sequence involving reduction and a subsequent fluorination reaction. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key intermediate.

Synthetic Strategy Overview

The selected synthetic route is a practical and efficient method for the preparation of this compound. The strategy hinges on the initial reduction of a nitro group to a primary amine, followed by a diazotization-fluorination sequence, a variant of the Balz-Schiemann reaction, to introduce the fluorine atom.

Experimental Protocols and Data

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

The initial step involves the reduction of the nitro group of 2-bromo-5-methyl-3-nitropyridine to yield 2-bromo-5-methylpyridin-3-amine. A common and effective method for this transformation is the use of iron powder in acetic acid.

Experimental Protocol:

To a reaction vessel, iron powder (1.11 g, 19.8 mmol) is added, followed by the dropwise addition of acetic acid (5 mL). The mixture is then heated to 80 °C. A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise to the heated mixture over 20 minutes. After the addition is complete, the reaction is stirred for an additional 30 minutes at 80 °C and then allowed to stir at ambient temperature for 16 hours.

Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The Celite is washed thoroughly with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The resulting residue is carefully neutralized with a saturated sodium bicarbonate solution (50 mL), followed by the portion-wise addition of solid sodium bicarbonate until the acetic acid is fully neutralized. The aqueous layer is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the product.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 2-Bromo-5-methylpyridin-3-amine | 2-Bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid | Acetic acid, Ethyl acetate | 93% | Not specified |

Step 2: Synthesis of this compound

The second step is the conversion of 2-bromo-5-methylpyridin-3-amine to the final product, this compound, via a diazotization-fluorination reaction. The following protocol is adapted from a similar transformation on a related substrate.

Experimental Protocol:

Caution: Anhydrous hydrogen fluoride is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2-Bromo-5-methylpyridin-3-amine (0.145 mol, 1.0 eq) is dissolved in anhydrous hydrogen fluoride (70 mL) in a suitable fluoropolymer reaction vessel (e.g., Teflon). The solution is cooled to -78 °C. Sodium nitrite (0.160 mol, 1.1 eq) is then added portion-wise to the stirred solution, maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is stirred for 30 minutes at a temperature between -5 °C and 5 °C. The reaction temperature is then raised to 30-70 °C and maintained for 30-60 minutes.

After the reaction is complete, the mixture is cooled, and the reaction is carefully quenched by pouring it into a mixture of ice and water. The solution is then neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 120 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.

Quantitative Data (Estimated):

Based on similar reactions, the yield for this fluorination step is expected to be in the range of 70-85%. Purity would be determined by standard analytical techniques such as NMR and LC-MS.

| Product | Starting Material | Reagents | Solvent | Estimated Yield | Purity |

| This compound | 2-Bromo-5-methylpyridin-3-amine | Anhydrous Hydrogen Fluoride, Sodium Nitrite | Anhydrous Hydrogen Fluoride, Dichloromethane | 70-85% | >95% after recrystallization |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromo-5-methyl-3-nitropyridine.

Caption: Synthetic route to this compound.

An In-depth Technical Guide to 2-Fluoro-5-methylpyridin-3-amine: Structural Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details the physicochemical properties, synthesis, and potential biological activities of this compound and its key structural isomers and analogs. Particular emphasis is placed on providing structured data for comparative analysis, detailed experimental methodologies, and visual representations of synthetic workflows and potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction

Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Aminopyridines, a subset of these compounds, have demonstrated a wide range of pharmacological activities, notably as modulators of ion channels. This compound and its isomers represent a class of compounds with potential for development in various therapeutic areas. This guide aims to consolidate the available technical information on these compounds to facilitate further research and development.

Physicochemical Properties of this compound and Its Isomers

The relative positions of the fluoro, methyl, and amino groups on the pyridine ring give rise to several structural isomers, each with distinct physicochemical properties. A comparative summary of these properties is crucial for understanding their structure-activity relationships (SAR).

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound |  | Not available | C₆H₇FN₂ | 126.13 | Not available | Not available |

| 2-Amino-3-fluoro-5-methylpyridine |  | 1211590-31-6[1] | C₆H₇FN₂ | 126.13[1] | Not available | Not available |

| 6-Fluoro-5-methylpyridin-3-amine |  | 186593-48-6[2] | C₆H₇FN₂ | 126.13[2] | Not available | 275.5 at 760 mmHg[3] |

| 3-Fluoro-5-methylpyridin-4-amine |  | 13958-85-5[4] | C₆H₇FN₂ | 126.13[4] | Not available | Not available |

| 2-Amino-5-methylpyridine |  | 1603-41-4[5] | C₆H₈N₂ | 108.14[5] | 76-77[6] | 227[6] |

| 3-Amino-5-methylpyridine |  | 3430-14-6 | C₆H₈N₂ | 108.14 | 60-63 | 251-253 |

Note: "Not available" indicates that the data was not readily found in the performed searches. Structures are representative.

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers typically involves multi-step sequences starting from commercially available pyridine derivatives. Below is a plausible synthetic workflow and a detailed experimental protocol adapted from general methods for the synthesis of related aminopyridines.

General Synthetic Workflow

Caption: General synthetic routes to aminofluoropyridine isomers.

Experimental Protocol: Synthesis of 3-Amino-2-bromo-5-methylpyridine (A Precursor Analog)

This protocol for the reduction of a nitro group to an amine is a common step in the synthesis of aminopyridines and is adapted from a known procedure[7].

Materials:

-

2-Bromo-5-methyl-3-nitropyridine

-

Iron powder

-

Acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a reaction flask containing iron powder (4.3 equivalents), slowly add acetic acid and warm the mixture to 80°C.

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.

-

Add the solution of the nitro compound dropwise to the heated iron/acetic acid mixture over 20 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.

-

Allow the reaction to cool to room temperature and stir for 16 hours.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Carefully neutralize the residue by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 3-Amino-2-bromo-5-methylpyridine, can be further purified by column chromatography or recrystallization.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the mass spectrum (APCI) would be expected to show a peak at m/z = 188.9 (M+H)⁺[7].

Biological Activity and Signaling Pathways

Aminopyridines are well-documented as blockers of voltage-gated potassium (K⁺) channels[8]. This activity is the basis for the therapeutic effect of drugs like 4-aminopyridine in conditions such as multiple sclerosis, where it improves nerve signal conduction in demyelinated axons[9]. The introduction of fluorine can further modulate this activity.

Proposed Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for many aminopyridines involves the blockade of voltage-gated potassium channels. This leads to a prolongation of the action potential, which in turn enhances neurotransmitter release at the presynaptic terminal.

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-3-methyl-5-aminopyridine | 186593-48-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]

- 6. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridines in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a compound. When introduced into the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, fluorine's effects are particularly pronounced, leading to enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of the discovery and historical development of fluorinated pyridines, tracing their journey from laboratory curiosities to indispensable tools in contemporary research and development.

The Dawn of Pyridine Fluorination: Early Discoveries and Synthetic Hurdles

The story of fluorinated pyridines begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. Early efforts were fraught with challenges due to the harsh reagents and conditions required to form the exceptionally strong C-F bond, particularly on an electron-deficient aromatic system like pyridine.

One of the earliest and most significant breakthroughs in the synthesis of monofluoropyridines was the application of the Balz-Schiemann reaction . First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[4][5] The first synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al. utilizing this approach.[6] However, the synthesis of 4-fluoropyridine proved to be challenging due to the instability of the diazonium intermediate and the final product.[4][6]

The synthesis of 2-fluoropyridine was also explored through various methods. An early patent from 1967 describes a process for preparing 2-fluoropyridine by reacting 2-chloropyridine with potassium bifluoride at high temperatures (250-370 °C).[7] This halogen exchange (Halex) reaction offered an alternative to the Balz-Schiemann route.

The synthesis of 3-fluoropyridine has been historically challenging due to the lower reactivity of the 3-position towards nucleophilic substitution. Early methods often relied on the Balz-Schiemann reaction with 3-aminopyridine or halogen exchange reactions under forcing conditions, which often resulted in low yields.[2]

The initial synthesis of polyfluorinated pyridines, such as the commercially important perfluoropyridine (pentafluoropyridine), was first reported in the early 1960s. This was achieved through the defluorination of perfluoropiperidine over hot metal surfaces like iron or nickel. A more practical and still commercially relevant method was developed shortly after, involving the high-temperature reaction of pentachloropyridine with anhydrous potassium fluoride.

Evolution of Synthetic Methodologies

The foundational, often low-yielding and hazardous, methods of the mid-20th century have given way to a diverse and sophisticated toolbox for pyridine fluorination. This evolution has been driven by the increasing demand for structurally diverse fluorinated pyridines in drug discovery and materials science.

Classical Methods

| Method | Description | Typical Yields | Reference |

| Balz-Schiemann Reaction | Diazotization of aminopyridines with HBF₄ followed by thermal decomposition. | 20-50% | [4][6] |

| Halogen Exchange (Halex) | Substitution of a halide (typically Cl or Br) with fluoride, often using KF or CsF at high temperatures. | Variable, can be high for activated pyridines. | [2][7] |

Modern Methods

| Method | Description | Typical Yields | Reference |

| Electrophilic Fluorination | Use of electrophilic fluorine sources (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) to directly fluorinate pyridines or their derivatives. | Generally good, can be highly regioselective. | [8] |

| Transition Metal-Catalyzed C-H Functionalization | Direct fluorination of pyridine C-H bonds using catalysts such as Rh(III). | Moderate to excellent. | [9] |

| Pyridine N-Oxide Chemistry | Activation of the pyridine ring towards nucleophilic fluorination by forming the N-oxide, which can then be fluorinated and subsequently reduced. | Moderate to good, offers unique regioselectivity. | [1] |

Physicochemical Properties of Fluorinated Pyridines

The introduction of fluorine has a profound impact on the electronic properties and physical characteristics of the pyridine ring.

| Compound | pKa | Boiling Point (°C) |

| Pyridine | 5.25 | 115 |

| 2-Fluoropyridine | -0.44 | 126 |

| 3-Fluoropyridine | 2.97 | 107-108 |

| 4-Fluoropyridine | 1.13 | 104-105 |

| 2,5-Difluoropyridine | - | 124-125 |

| Pentafluoropyridine | -5.8 | 83-84 |

Data compiled from various sources, including[6][10][11]. pKa values can vary depending on the measurement conditions.

The strong electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. This effect is most pronounced when fluorine is at the 2- or 4-position, where it can exert its influence through both inductive and resonance effects. This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and pharmacokinetic properties.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The C-H bond dissociation energy (BDE) in pyridine is approximately 110 kcal/mol, while the C-F bond BDE is generally higher, contributing to the enhanced metabolic stability of fluorinated compounds.[12][13][14]

Experimental Protocols

Classical Method: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure by Matsumoto.[6]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of HBF₄

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous HBF₄ solution.

-

Add 4-aminopyridine (1.0 equivalent) and dissolve by warming to approximately 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

-

Slowly add sodium nitrite (1.14 equivalents) to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes. The reaction mixture will turn into an orange, unclear solution.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a cold aqueous solution of sodium bicarbonate to neutralize the acid.

-

A brown, gummy precipitate will form. Decant the aqueous layer and extract with dichloromethane (2 x 200 mL for a 153 mmol scale reaction).

-

Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum transfer to yield pure 4-fluoropyridine.

Yield: Approximately 20%.[6]

Modern Method: Electrophilic Fluorination of a Dihydropyridine with Selectfluor®

This protocol is a general representation based on the work of Ziyaev et al.[8]

Materials:

-

Substituted 1,2-dihydropyridine

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH₃CN)

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve the substituted 1,2-dihydropyridine (1.0 equivalent) in acetonitrile in a round-bottom flask.

-

Add Selectfluor® (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 3-fluoro-3,6-dihydropyridine can often be used without further purification or can be purified by column chromatography.

-

The fluorinated dihydropyridine can be converted to the corresponding fluorinated pyridine by elimination of hydrogen fluoride, which may occur upon standing in a solvent like deuterochloroform.

Yields: Can be high, often exceeding 70-90% for the fluorinated dihydropyridine.[8]

Applications in Drug Discovery and Agrochemicals

Fluorinated pyridines are integral components of numerous marketed drugs and agrochemicals. Their presence can lead to improved efficacy, selectivity, and pharmacokinetic profiles.

Case Study: Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. While the fluorine atoms in enzalutamide are on a phenyl ring, its mechanism of action provides an excellent example of how fluorinated compounds can effectively disrupt signaling pathways. Enzalutamide acts at multiple points in the AR signaling cascade.[15][16][17][18][19]

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Case Study: Vorapaxar and the PAR-1 Signaling Pathway

Vorapaxar is an antiplatelet medication that contains a fluorinated phenyl group attached to other moieties. It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1), also known as the thrombin receptor. By blocking this receptor, vorapaxar inhibits thrombin-induced platelet aggregation.[20][21][22][23][24]

Caption: Mechanism of action of Vorapaxar in the PAR-1 signaling pathway.

Experimental and Screening Workflows

The discovery of novel fluorinated pyridine-based drugs often involves a systematic workflow encompassing synthesis, purification, and biological screening.

Caption: A typical workflow for the synthesis and screening of a fluorinated pyridine library.

Conclusion

The journey of fluorinated pyridines from their challenging initial syntheses to their current status as privileged scaffolds in research is a testament to the relentless innovation in synthetic organic chemistry. The ability to strategically introduce fluorine into the pyridine ring has provided researchers with a powerful tool to fine-tune molecular properties, leading to the development of safer and more effective drugs and agrochemicals. As synthetic methodologies continue to advance, offering ever more precise and efficient ways to construct these valuable molecules, the role of fluorinated pyridines in science and technology is set to expand even further. This guide has provided a comprehensive overview of the historical context, synthetic evolution, and practical application of these remarkable compounds, equipping researchers with the foundational knowledge to leverage their potential in future discoveries.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 14. Explain the difference in the bond dissociation energies - McMurry 8th Edition Ch 7 Problem 42 [pearson.com]

- 15. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 18. urology-textbook.com [urology-textbook.com]

- 19. researchgate.net [researchgate.net]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Vorapaxar proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Amine Group in 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylpyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The presence and interplay of the amine, fluoro, and methyl substituents on the pyridine ring create a unique electronic and steric environment that dictates its reactivity. This technical guide provides a comprehensive overview of the reactivity of the primary amine group in this molecule, focusing on its basicity, nucleophilicity, and its utility in key synthetic transformations. This document is intended to serve as a valuable resource for researchers and scientists working with this compound, providing available quantitative data, detailed experimental protocols for common reactions, and a theoretical framework to understand its chemical behavior.

Core Concepts: Electronic and Steric Effects

The reactivity of the amine group in this compound is primarily influenced by the electronic effects of the substituents on the pyridine ring.

-

Fluorine Substituent: As a highly electronegative atom, the fluorine at the 2-position exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine ring and, consequently, on the exocyclic amine group. This reduction in electron density decreases the basicity and nucleophilicity of the amine compared to unsubstituted 3-aminopyridine. The fluorine atom can also have a minor +M (mesomeric) effect, but the inductive effect is generally dominant for halogens.

-

Methyl Substituent: The methyl group at the 5-position has an electron-donating inductive effect (+I) and a hyperconjugative effect. These effects partially counteract the electron-withdrawing nature of the fluorine and the pyridine ring nitrogen, slightly increasing the electron density on the ring and the amine group.

-

Pyridine Ring: The nitrogen atom within the pyridine ring is electron-withdrawing, further contributing to the reduced basicity of the exocyclic amine compared to a corresponding aniline derivative. The position of the amine group at the 3-position is significant, as this position is generally more electron-rich than the 2- or 4-positions in pyridine, making it more susceptible to electrophilic attack. However, the overall electronic landscape is a balance of these competing effects.

Quantitative Data on Reactivity

Quantifying the reactivity of the amine group is crucial for predicting its behavior in chemical reactions and for designing synthetic routes. While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties from data on analogous compounds.

Table 1: Estimated Physicochemical and Reactivity Data

| Property | Estimated Value/Range | Comments |

| pKa | 3.5 - 4.5 | The electron-withdrawing fluorine atom is expected to lower the pKa compared to 3-amino-5-methylpyridine. The pKa of 3-aminopyridine is approximately 6.0, and the introduction of a fluorine atom can decrease the pKa by 1.5-2.5 units. |

| Nucleophilicity | Moderate | The nucleophilicity is reduced due to the electron-withdrawing fluorine substituent. It is expected to be a weaker nucleophile than 3-aminopyridine but will still readily react with strong electrophiles. |

Key Reactions of the Amine Group

The amine group of this compound serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation: Formation of Amides

The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. This reaction is fundamental for introducing acyl moieties, which are common in pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(2-fluoro-5-methylpyridin-3-yl)acetamide

-

Reagents: this compound, Acetic Anhydride, Pyridine (as base and solvent).

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Expected Yield: High (typically >90%).

Table 2: Representative Acylation Reactions

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-(2-fluoro-5-methylpyridin-3-yl)acetamide | Pyridine, 0 °C to RT |

| Benzoyl Chloride | N-(2-fluoro-5-methylpyridin-3-yl)benzamide | Triethylamine, CH₂Cl₂, 0 °C to RT |

Alkylation: Formation of Secondary and Tertiary Amines

Alkylation of the amine group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to mono- or di-alkylation depending on the reaction conditions and the stoichiometry of the reagents. Direct alkylation can sometimes be challenging to control and may lead to over-alkylation. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.

Experimental Protocol: Synthesis of N-Methyl-2-fluoro-5-methylpyridin-3-amine (Illustrative)

-

Reagents: this compound, Methyl Iodide, Potassium Carbonate, Acetonitrile.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.1 eq) and heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Table 3: Representative Alkylation Reactions

| Alkylating Agent | Product | Typical Conditions |

| Methyl Iodide | N-Methyl-2-fluoro-5-methylpyridin-3-amine | K₂CO₃, Acetonitrile, Reflux |

| Benzyl Bromide | N-Benzyl-2-fluoro-5-methylpyridin-3-amine | NaH, DMF, 0 °C to RT |

Sulfonylation: Formation of Sulfonamides

The amine group reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. Sulfonamide moieties are important pharmacophores in many drug classes.

Experimental Protocol: Synthesis of N-(2-fluoro-5-methylpyridin-3-yl)benzenesulfonamide

-

Reagents: this compound, Benzenesulfonyl Chloride, Pyridine.

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.05 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

Diazotization and Sandmeyer-Type Reactions

The primary amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions. This allows for the replacement of the amine group with halogens, cyano groups, hydroxyl groups, and others.

Experimental Workflow: Diazotization and Sandmeyer Reaction

Caption: General workflow for the Sandmeyer bromination of this compound.

Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-5-methylpyridine via Sandmeyer Reaction

-

Reagents: this compound, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.

-

Procedure:

-

Dissolve this compound (1.0 eq) in 48% hydrobromic acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Heat the reaction mixture to 60-70 °C for 1 hour.

-

Cool the mixture to room temperature and extract with diethyl ether.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

-

Formation of Ureas and Thioureas

The amine group readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, which are prevalent in many biologically active molecules.

Logical Relationship: Urea and Thiourea Synthesis

Caption: Synthesis pathways to ureas and thioureas.

Experimental Protocol: Synthesis of a Urea Derivative

-

Reagents: this compound, Phenyl isocyanate, Dichloromethane.

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add phenyl isocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization.

-

Conclusion

The amine group of this compound, while moderately deactivated by the electron-withdrawing fluorine substituent, remains a highly versatile functional group for synthetic transformations. Its reactivity in acylation, alkylation, sulfonylation, diazotization, and urea/thiourea formation makes it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. This guide provides a foundational understanding of its reactivity and practical protocols for its derivatization, which should aid researchers in the effective utilization of this important synthetic intermediate. Further quantitative studies on the pKa and nucleophilicity of this specific compound would be beneficial for a more precise prediction of its reactivity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Effects of Fluorine in Aminopyridines

This technical guide provides a comprehensive overview of the profound electronic effects of fluorine substitution on the aminopyridine scaffold. The introduction of fluorine, the most electronegative element, imparts unique physicochemical and pharmacological properties, making it a cornerstone of modern medicinal chemistry. This document details these effects, their impact on molecular properties, and their application in drug design, supported by quantitative data, experimental methodologies, and logical diagrams.

Core Electronic Effects of Fluorine

The influence of fluorine on the electronic structure of the aminopyridine ring is primarily a combination of a strong electron-withdrawing inductive effect and a weaker, position-dependent resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the pyridine ring, reducing the overall electron density of the aromatic system. This C-F bond is the strongest in organic chemistry, contributing to the metabolic stability of fluorinated compounds.[1] The electron-withdrawing nature of fluorine stabilizes molecular orbitals.[2]

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi (π) system of the pyridine ring. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this mesomeric or resonance effect is significantly weaker than its powerful inductive effect. The interplay between these two opposing effects is critical in determining the final electronic properties of the molecule.

The net result is that fluorine acts as a strong electron-withdrawing group via induction, which typically dominates its weak resonance donation. This alters the molecule's basicity, dipole moment, and interaction with biological targets.

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine directly modulate key physicochemical properties crucial for drug development.

-

Basicity (pKa): Fluorine's strong inductive effect significantly reduces the electron density on the pyridine ring nitrogen and the exocyclic amino group. This destabilizes the conjugate acid, making the aminopyridine less basic and thereby lowering its pKa.[1] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. For instance, the acidity of fluorinated molecules increases due to these inductive effects.[1]

-

Dipole Moment: The C-F bond possesses a very large dipole moment (approx. 1.4 Debye).[3] The introduction of fluorine can therefore dramatically alter the magnitude and vector of the molecule's overall dipole moment.[3] This change affects molecular polarity, influencing properties like solubility and the ability to engage in dipole-dipole interactions with biological macromolecules.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While replacing a C-H bond with a C-F bond generally increases lipophilicity, the overall impact depends on the substitution pattern and the resulting changes in the molecular electrostatic potential. Strategic fluorination can enhance a compound's ability to cross lipid membranes, a key factor in bioavailability.

Table 1: Physicochemical Properties of Fluorinated Aminopyridines

| Compound | Position of F | pKa (Conjugate Acid) | Dipole Moment (Debye) |

| 4-Aminopyridine | - | 9.11 | 3.05 |

| 3-Fluoro-4-aminopyridine | 3 | ~7.0-8.0 (Est.) | Data not readily available |

| 2-Aminopyridine | - | 6.86[4] | 2.04 |

| 3-Fluoro-2-aminopyridine | 3 | 4.88 | 3.39 |

| 5-Fluoro-2-aminopyridine | 5 | 5.34 | 1.34 |

| 2,6-Difluoropyridine | 2, 6 | -0.44 | 3.41 |

Note: Experimental values can vary with conditions. Estimated values are based on the known electronic effects.

Synthesis of Fluoro-Aminopyridines

The synthesis of fluorinated aminopyridines presents unique challenges. Due to the electron-rich nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) reactions, a common method for fluorination, can be difficult, especially at the meta position.[5][6]

A successful strategy for synthesizing meta-fluorinated pyridines involves the use of pyridine N-oxides. The N-oxide group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This approach has been successfully used for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential imaging agent.[5][7]

This protocol is a representative example based on published literature.

Step 1: Fluorination of 3-bromo-4-nitropyridine N-oxide

-

To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add Tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature for 15-20 minutes.

-

Monitor the reaction progress by HPLC. The desired product is 3-fluoro-4-nitropyridine N-oxide.

-

Upon completion, purify the crude product using column chromatography or preparative HPLC.

Step 2: Reduction of the Nitro Group and N-Oxide

-

Dissolve the purified 3-fluoro-4-nitropyridine N-oxide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator.

-

Stir vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, 3-fluoro-4-aminopyridine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Implications for Drug Development and Biological Activity

The strategic incorporation of fluorine into aminopyridine-based drug candidates can lead to significant improvements in their pharmacological profiles.

-

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 oxidases. Fluorination at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.[1]

-

Target Binding: Changes in basicity and dipole moment directly influence how a molecule interacts with its biological target. A lower pKa can reduce unwanted ionic interactions or improve binding to a specific pocket. The altered electrostatic potential can lead to new, favorable interactions (e.g., with backbone amides) or unfavorable steric clashes, thereby enhancing potency and selectivity.[8]

-

CNS Penetration: Fluorination can enhance a drug's ability to cross the blood-brain barrier, which is crucial for therapies targeting the central nervous system.[1] For example, 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a drug used for multiple sclerosis that acts on potassium channels in the CNS.[5]

Spectroscopic and Computational Analysis

Modern analytical and computational tools are essential for characterizing and predicting the properties of fluorinated aminopyridines.

-

Spectroscopy:

-

¹⁹F NMR: Provides a direct and sensitive method for confirming the presence and chemical environment of fluorine. It is invaluable for fragment screening in drug discovery and for studying drug-protein interactions.

-

¹H and ¹³C NMR: Fluorine substitution causes predictable shifts in the signals of nearby protons and carbons due to its strong inductive effect.

-

Fluorescence Spectroscopy: The introduction of fluorine can alter the photophysical properties of the aminopyridine scaffold, which can be exploited in the design of fluorescent probes.[9][10][11]

-

-

Computational Chemistry:

-

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties like electrostatic potential maps and molecular orbital energies (HOMO/LUMO).[12][13] These computational studies provide deep insights into how fluorination affects the molecule's reactivity and intermolecular interactions, guiding rational drug design.[2][14]

-

Table 2: Representative Spectroscopic Data

| Technique | Feature | Effect of Fluorination |

| ¹⁹F NMR | Chemical Shift | Highly sensitive to the local electronic environment. |

| ¹H NMR | Proton Shifts | Downfield shift for protons ortho and para to fluorine. |

| ¹³C NMR | Carbon Shifts | Large upfield shift for the carbon directly bonded to fluorine; smaller shifts for adjacent carbons.[12] |

| IR Spectroscopy | C-F Stretch | Strong absorption band typically in the 1000-1400 cm⁻¹ region. |

Conclusion

The electronic effects of fluorine in aminopyridines are a powerful tool in the arsenal of medicinal chemists. The dominant, electron-withdrawing inductive effect profoundly alters the physicochemical properties of the aminopyridine core, leading to lower basicity, modified dipole moments, and enhanced metabolic stability. These changes provide a rational basis for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of these principles, supported by robust synthetic strategies and advanced analytical and computational methods, is essential for leveraging the unique properties of fluorine to develop next-generation therapeutics.

References

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipolar Noise in Fluorinated Molecular Wires - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciforum.net [sciforum.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent and selective Janus Kinase 2 (JAK2) inhibitor utilizing 2-Fluoro-5-methylpyridin-3-amine as a key starting material. The methodologies outlined are based on established synthetic strategies for related 2-aminopyridine derivatives and are intended to guide researchers in the development of novel kinase inhibitors.

Introduction

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This compound is a valuable building block for the synthesis of kinase inhibitors. The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability, while the methyl group can provide additional hydrophobic interactions. This document details the synthesis of a hypothetical selective JAK2 inhibitor, herein designated as JAKI-FM-01 , using this starting material. The protocol is adapted from methodologies reported for the synthesis of similar 2-aminopyridine-based JAK2 inhibitors.[1][2][3]

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[4][5][6] This pathway transmits signals from various cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.[4][5] The V617F mutation in JAK2 is a known driver in myeloproliferative neoplasms, making selective JAK2 inhibition a validated therapeutic strategy.[1][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the target JAK2 inhibitor, JAKI-FM-01 .

Synthesis of Intermediate 1: 2-Fluoro-5-methyl-3-nitropyridine

-

Materials: this compound, sulfuric acid, nitric acid, ice, sodium bicarbonate solution.

-

Procedure:

-

To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add this compound (1.0 eq).

-

Maintain the temperature at 0 °C and add concentrated nitric acid (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Fluoro-5-methyl-3-nitropyridine.

-

Synthesis of Intermediate 2: (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol

-

Materials: 2-Fluoro-5-methyl-3-nitropyridine, (S)-1-phenylethanol, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq), (S)-1-phenylethanol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

-

Cool the mixture to 0 °C and add DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

-

Synthesis of Intermediate 3: (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol

-

Materials: (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol, iron powder, ammonium chloride, ethanol, water.

-

Procedure:

-

Suspend (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

-

Add ammonium chloride (1.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and filter through celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the aminopyridine intermediate.

-

Final Synthesis of JAKI-FM-01 via Suzuki Coupling

-

Materials: (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol, appropriate boronic acid/ester partner (e.g., a pyrazole or pyrrolopyrimidine boronic ester), palladium catalyst (e.g., Pd(PPh3)4), sodium carbonate, dioxane, water.

-

Procedure:

-

In a reaction vessel, combine (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol (1.0 eq), the boronic acid/ester (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.1 eq).

-

Add a mixture of dioxane and water (4:1).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final inhibitor, JAKI-FM-01 .

-

Data Presentation

The inhibitory activity of the synthesized compound JAKI-FM-01 would be evaluated against a panel of kinases. The following table presents hypothetical IC50 values based on data for structurally similar compounds reported in the literature.[1][3]

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |